molecular formula C10H9F B12845965 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene CAS No. 221312-24-9

1-(Buta-2,3-dien-2-yl)-4-fluorobenzene

Cat. No.: B12845965
CAS No.: 221312-24-9
M. Wt: 148.18 g/mol
InChI Key: KYTUTKUVSBTLFG-UHFFFAOYSA-N
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Description

1-(2,3-Butadien-2-Yl)-4-Fluorobenzene is an organic compound characterized by the presence of a butadienyl group attached to a fluorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Butadien-2-Yl)-4-Fluorobenzene typically involves the reaction of 4-fluorobenzene with butadiene under specific conditions. One common method is the Diels-Alder reaction, where 4-fluorobenzene acts as the dienophile and butadiene as the diene. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 1-(2,3-Butadien-2-Yl)-4-Fluorobenzene may involve large-scale Diels-Alder reactions in continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Butadien-2-Yl)-4-Fluorobenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the butadienyl group into a saturated alkyl chain.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical for reducing the butadienyl group.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated alkylbenzenes.

    Substitution: Fluorine-substituted benzene derivatives with various functional groups.

Scientific Research Applications

1-(2,3-Butadien-2-Yl)-4-Fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Butadien-2-Yl)-4-Fluorobenzene involves its interaction with specific molecular targets. The butadienyl group can undergo cycloaddition reactions, forming covalent bonds with other molecules. The fluorine atom on the benzene ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Butadien-2-Yl)-4-Fluorobenzene is unique due to the presence of both a butadienyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form diverse chemical bonds, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

221312-24-9

Molecular Formula

C10H9F

Molecular Weight

148.18 g/mol

InChI

InChI=1S/C10H9F/c1-3-8(2)9-4-6-10(11)7-5-9/h4-7H,1H2,2H3

InChI Key

KYTUTKUVSBTLFG-UHFFFAOYSA-N

Canonical SMILES

CC(=C=C)C1=CC=C(C=C1)F

Origin of Product

United States

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